N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphtho-imidazole core, which is known for its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of ortho-diamines with glyoxal.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, pH) is crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic compound with structural similarities.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine stands out due to its unique substitution pattern and the presence of a naphtho-imidazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
111479-31-3 |
---|---|
Molekularformel |
C26H39N3 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
N,N,3-tributyl-2-propylbenzo[e]benzimidazol-5-amine |
InChI |
InChI=1S/C26H39N3/c1-5-9-17-28(18-10-6-2)23-20-24-26(22-16-13-12-15-21(22)23)27-25(14-8-4)29(24)19-11-7-3/h12-13,15-16,20H,5-11,14,17-19H2,1-4H3 |
InChI-Schlüssel |
IASDQCOKAAOGRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C3=CC=CC=C3C(=C2)N(CCCC)CCCC)N=C1CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.